Sodium suberogorgin
Description
Sodium suberogorgin is the sodium salt derivative of suberogorgin, a marine-derived compound isolated from the coral species Gorgonia suberogorgia (commonly known as Liu Shan Hu or Suberogorgin coral) in the South China Sea . Its parent compound, suberogorgin, has the molecular formula C₁₅H₂₀O and a molecular weight of 248.32 g/mol . As a sodium salt, its molecular formula is inferred to be C₁₅H₁₉ONa, with a molecular weight of 271.32 g/mol.
Its natural origin distinguishes it from synthetic AChE inhibitors, offering unique structural and pharmacological properties.
Properties
CAS No. |
110043-85-1 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2S,5S,8S,9R)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t8-,9-,11+,14+,15?/m1/s1 |
InChI Key |
LFKSRWRSZVCLFJ-JMAFBPSCSA-N |
SMILES |
CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C |
Isomeric SMILES |
C[C@@H]1CC(=O)C23[C@H]1CC[C@]2(C=C([C@H]3C)C(=O)O)C |
Canonical SMILES |
CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
sodium suberogorgin suberogorgin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium suberogorgin belongs to a class of marine alkaloids with fused polycyclic structures. Below is a comparison with two structurally related marine-derived AChE inhibitors:
Table 1: Structural and Pharmacological Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Source | AChE IC₅₀ (µM) | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₉ONa | 271.32 | Gorgonia suberogorgia | Not reported | Sodium salt; marine origin |
| Manzamine A | C₃₆H₄₄N₄O₃ | 592.75 | Haplosclerida sponges | 0.45 | Complex pentacyclic alkaloid |
| Homofascaplysin C | C₁₉H₁₃N₃O₂ | 315.33 | Fascaplysinopsis sp. | 2.8 | Bright red pigment; planar structure |
Key Observations :
- Structural Complexity : this compound has a simpler structure compared to manzamine A, which may enhance its synthetic accessibility but reduce target specificity .
- Bioactivity : Manzamine A demonstrates superior AChE inhibition (IC₅₀ = 0.45 µM), suggesting this compound requires structural optimization to match this potency .
- Solubility : The sodium salt form of suberogorgin likely improves aqueous solubility over its neutral counterpart, a critical factor for drug delivery .
Comparison with Functionally Similar Compounds
This compound’s AChE inhibition aligns it with clinically approved drugs like donepezil and galantamine. However, its marine origin confers distinct advantages and challenges.
Key Observations :
- Potency Gap : Donepezil’s IC₅₀ of 6.7 nM far exceeds this compound’s unreported but likely weaker activity, highlighting the need for structural refinement .
- Natural vs. Synthetic : this compound’s marine origin may reduce off-target toxicity compared to synthetic drugs, but its stability and scalability are unproven .
- Pharmacokinetics : this compound lacks data on absorption, metabolism, and half-life, whereas donepezil and galantamine have well-characterized profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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